1-Bromo-6-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-6-methylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromine atom at the first position and a methyl group at the sixth position of the isoquinoline ring. Isoquinolines are known for their stability and aromaticity, making them significant in various chemical and biological applications .
Vorbereitungsmethoden
The synthesis of 1-Bromo-6-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 6-methylisoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1-Bromo-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to form the corresponding isoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-6-methylisoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-6-methylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-6-methylisoquinoline can be compared with other isoquinoline derivatives, such as:
6-Bromo-1-methylisoquinoline: Similar in structure but with the bromine and methyl groups at different positions.
1-Bromoisoquinoline: Lacks the methyl group, which can influence its reactivity and applications.
6-Methylisoquinoline:
The unique positioning of the bromine and methyl groups in this compound contributes to its distinct reactivity and makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H8BrN |
---|---|
Molekulargewicht |
222.08 g/mol |
IUPAC-Name |
1-bromo-6-methylisoquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3 |
InChI-Schlüssel |
BLVBXHNKIBTDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.